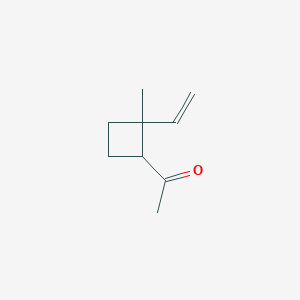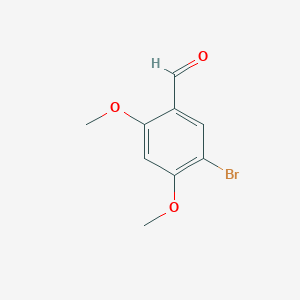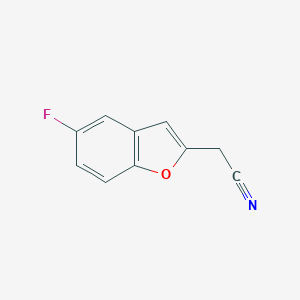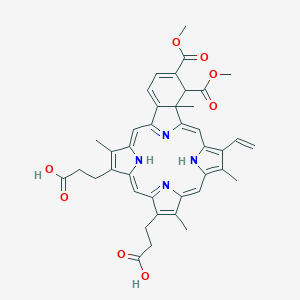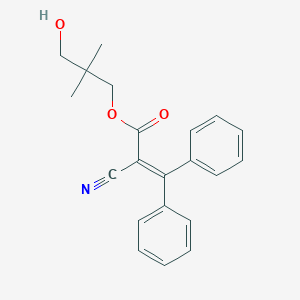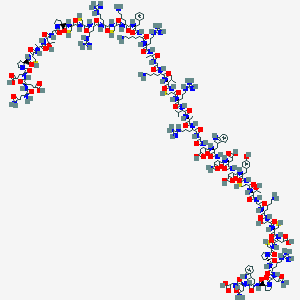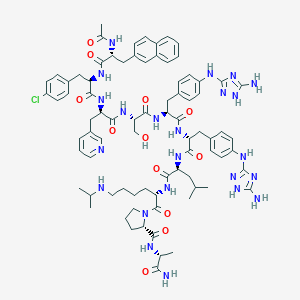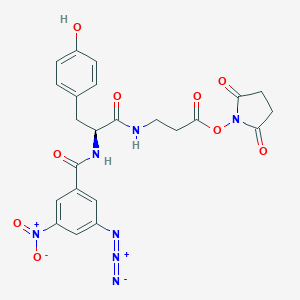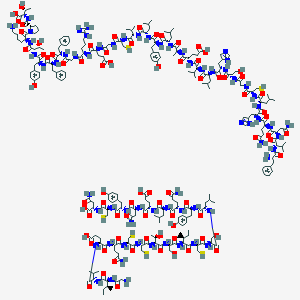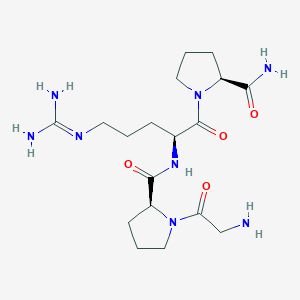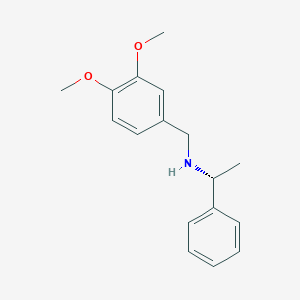
(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine
Vue d'ensemble
Description
(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
Photosensitive Protecting Groups : The use of photosensitive protecting groups, including 3,5-dimethoxybenzyl groups, in synthetic chemistry has shown promise for future applications. These groups are used to protect reactive sites in a molecule during synthesis, which can then be removed by light-induced reactions, offering precise control over chemical synthesis processes (Amit, Zehavi, & Patchornik, 1974).
Countercurrent Separation Techniques : The purification of natural compounds, including those similar in structure to (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, utilizes countercurrent separation (CCS). This technique is advantageous for isolating water-soluble secondary metabolites from plant sources, highlighting the relevance of such compounds in natural product chemistry and pharmacology (Luca, Miron, Ignatova, & Skalicka‐Woźniak, 2019).
Pharmacology and Biochemistry
Antioxidant Activity : The study of antioxidants is crucial for understanding how compounds can mitigate oxidative stress, a factor in many diseases. Analytical methods for determining antioxidant activity provide essential insights into the potential health benefits of compounds, including phenylethylamines and their derivatives (Munteanu & Apetrei, 2021).
Nanozymes for Environmental Restoration : Metal and metal-oxide nanozymes, which exhibit enzyme-mimicking activities, are explored for their potential in environmental restoration, including the removal of toxic phenolic contaminants. This research suggests the utility of phenylethanamine derivatives in creating environmentally beneficial materials (Chen, Li, Wang, Sun, & Si, 2019).
Therapeutic Research
Enantiomers in Psychiatry : The exploration of enantiomers of racemic compounds, such as (±)-MDMA, reveals that specific enantiomers like R(−)-MDMA may offer therapeutic benefits with a reduced side effect profile. This research into enantiomeric forms underscores the importance of stereochemistry in drug development and the potential of specific enantiomers for clinical use (Pitts, Curry, Hampshire, Young, & Howell, 2018).
Anti-inflammatory Properties of Psychedelics : The activation of 5-HT2A receptors by psychedelics, including (R)-2,5-dimethoxy-4-iodoamphetamine, has been found to produce potent anti-inflammatory effects in animal models. This highlights a novel therapeutic application for compounds acting on serotonin receptors, suggesting a pathway by which this compound derivatives might influence inflammation (Flanagan & Nichols, 2018).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cellular targets, including receptors, enzymes, and ion channels .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as potential controlled anodic oxidation . This process may influence its interaction with cellular targets and subsequent biological effects.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of isoquinoline alkaloids , which are involved in various biochemical pathways.
Pharmacokinetics
The compound’s solubility and other thermophysical properties can be significantly influenced by the choice of resolving agent . These properties can impact the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to have anticancer activity against human colon cancer cells .
Action Environment
The action, efficacy, and stability of ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine can be influenced by various environmental factors. For instance, the resolution of similar compounds can be affected by factors such as solvent choice, molar ratio, filtration temperature, and amount of solvent .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with aryl-alcohol dehydrogenase, an enzyme involved in the metabolism of aromatic compounds. This enzyme catalyzes the oxidation of benzyl alcohol derivatives, including 3,4-dimethoxybenzyl alcohol, to their corresponding benzaldehydes . The interaction between ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine and aryl-alcohol dehydrogenase highlights its role in oxidative biochemical pathways.
Cellular Effects
®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in vascular smooth muscle cells, compounds similar to ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine have been shown to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase . This effect is crucial in preventing abnormal cell growth and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with aryl-alcohol dehydrogenase, for example, involves the oxidation of benzyl alcohol derivatives, resulting in the production of benzaldehydes . Additionally, the compound’s ability to induce cell cycle arrest in vascular smooth muscle cells is mediated through its influence on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability is influenced by environmental conditions, such as pH and temperature . Over time, degradation products may form, potentially altering the compound’s biochemical activity and long-term effects on cellular function. In vitro and in vivo studies have provided insights into these temporal changes, highlighting the importance of maintaining optimal conditions for experimental accuracy.
Dosage Effects in Animal Models
The effects of ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting abnormal cell proliferation and maintaining cellular homeostasis . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One key pathway involves its oxidation by aryl-alcohol dehydrogenase, resulting in the formation of benzaldehyde derivatives . These metabolic reactions can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects within cells.
Propriétés
IUPAC Name |
(1R)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJXBLRDCBHGF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134430-93-6 | |
| Record name | (S)-N-(3,4-Dimethoxybenzyl)-α-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



